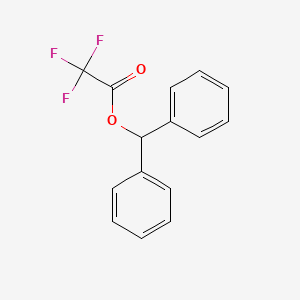

Benzhydryl 2,2,2-trifluoroacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzhydryl 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)14(19)20-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMYQOVONCEVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Benzhydryl 2,2,2 Trifluoroacetate

General Strategies for Trifluoroacetate (B77799) Ester Synthesis

The formation of a trifluoroacetate ester is a critical step. Several effective methods have been developed for the trifluoroacetylation of alcohols.

Esterification is the most direct and widely employed method for synthesizing trifluoroacetate esters. This can be achieved using several key reagents, primarily trifluoroacetic acid (TFA) or its more reactive derivatives.

Using Trifluoroacetic Acid (TFA): Alcohols can be esterified directly with trifluoroacetic acid. While TFA is a strong acid (pKa 0.23), which can catalyze the reaction itself, the process can be slow. thieme-connect.comwikipedia.org In some cases, adding TFA to an alcohol solution can lead to quantitative esterification over a period of 24 to 72 hours. semanticscholar.org This method is noted for its simplicity. The Fischer esterification, reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is a fundamental reaction in organic chemistry. youtube.com The strong electrophilic nature of the peroxytrifluoroacetic acid carbonyl group also facilitates this type of esterification. rsc.orgrsc.org

Using Trifluoroacetic Anhydride (B1165640) (TFAA): A more common and highly efficient method involves the use of trifluoroacetic anhydride ((CF₃CO)₂O). vaia.commdpi.com TFAA is a powerful acylating agent that reacts readily with alcohols to form the corresponding trifluoroacetate ester. thieme-connect.comacs.orgacs.org The reaction is typically fast and clean, often not requiring an additional strong acid catalyst. acs.org The workup procedure is also simplified compared to some other acetylation methods. acs.org The reaction proceeds through the formation of an unsymmetrical anhydride intermediate when a carboxylic acid is treated with TFAA, which then rapidly reacts with an alcohol to yield the ester. vaia.com

Using Trifluoroacetyl Chloride: Another approach is the reaction of an alcohol with trifluoroacetyl chloride. This method is effective and can be performed at low temperatures. The reaction produces hydrogen chloride as a byproduct, which needs to be removed or neutralized. google.com

The following table summarizes various conditions for the synthesis of trifluoroacetate esters from alcohols.

Table 1: Selected Methods for Trifluoroacetate Ester Synthesis| Alcohol Type | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Unknown Alcohols | Trifluoroacetic Anhydride | Microscale, simplified workup | High | acs.org |

| Bicyclo[2.2.1]heptane azide-alcohol | Trifluoroacetic Acid (TFA) | In CDCl₃, room temp, 24h | Quantitative | semanticscholar.org |

| Cyclohexylmethanol | Peroxytrifluoroacetic Acid | CH₂Cl₂, Na₂HPO₄, 4h | 55% | rsc.org |

| 3β-Cholestanol | Peroxytrifluoroacetic Acid | CH₂Cl₂, Na₂HPO₄, 4h | 60% | rsc.org |

| Ethanol | Trifluoroacetyl Chloride | In Ethyl Trifluoroacetate, -30°C | >99% purity | google.com |

| Methanol | Trifluoroacetyl Chloride | In Methyl Trifluoroacetate, -20°C | >97% purity | google.com |

In organometallic and coordination chemistry, trifluoroacetate groups can be introduced onto a metal center through ligand exchange reactions. While not a direct synthesis of a simple organic ester like benzhydryl 2,2,2-trifluoroacetate, this methodology demonstrates the versatility of trifluoroacetate as a ligand. For instance, the complex [TcII(NO)(trifluoroacetate)4F]2- has been synthesized by dissolving Cs₂[Tc(NO)F₅] in trifluoroacetic acid, followed by the addition of (NBu₄)F·3H₂O. nih.gov In this process, the fluoride (B91410) ligands are exchanged for trifluoroacetate ligands. This complex, soluble in organic solvents, then serves as a precursor for further ligand exchange reactions with phosphine (B1218219) ligands. nih.gov

Considerations for Selective Synthesis and High-Yield Preparations

Achieving high yields and selectivity is a primary goal in chemical synthesis. For a molecule like this compound, which is derived from a secondary alcohol (benzhydrol), specific catalytic systems can be employed to optimize the esterification process and minimize side reactions.

Catalyst Selection: The choice of catalyst is crucial. While strong mineral acids are traditional catalysts for Fischer esterification, they can sometimes lead to side reactions like dehydration, especially with secondary alcohols. google.com To circumvent this, milder and more selective catalysts have been developed. For example, hafnium(IV) chloride tetrahydrofuran (B95107) complex (HfCl₄·(THF)₂) is a highly effective catalyst for the esterification of primary alcohols with high selectivity over secondary alcohols. thieme-connect.com For secondary alcohols, cation exchange resins have been shown to afford surprisingly high yields of esters by preventing dehydration and other decomposition pathways. google.com

Reaction Conditions: Mild reaction conditions are often preferred to enhance selectivity and yield. A base-catalyzed esterification protocol using unactivated tert-butyl esters allows for the synthesis of a broad range of esters under mild conditions in high to excellent yields. rsc.org Oxidative cross-esterification, using a single-atom cobalt catalyst with H₂O₂ as a green oxidant, provides another mild route to esters in high yields. nih.gov

Reagent Reactivity: Using highly reactive acylating agents like trifluoroacetic anhydride generally leads to high yields and rapid reaction times, often without the need for a catalyst, which can simplify purification. vaia.comacs.org

The following table showcases catalysts used for selective and high-yield esterification reactions.

Table 3: Catalysts for Selective and High-Yield Esterification| Catalyst/Method | Substrate Focus | Key Feature | Yield | Reference |

|---|---|---|---|---|

| HfCl₄·(THF)₂ | Primary vs. Secondary Alcohols | High chemoselectivity for primary alcohols | High | thieme-connect.com |

| Cation Exchange Resin | Secondary Alcohols | Prevents dehydration and decomposition | High | google.com |

| Cobalt-Molybdate (CoMo₆) / H₂O₂ | Various Alcohols | Oxidative cross-esterification under mild conditions | High | nih.gov |

| Base-catalyzed (e.g., K₃PO₄) | Alcohols with tert-butyl esters | Transesterification under mild conditions | High to Excellent | rsc.org |

Mechanistic Investigations of Benzhydryl 2,2,2 Trifluoroacetate Reactivity

Solvolysis Pathways and Kinetics

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a key process in understanding the reactivity of benzhydryl derivatives. The solvolysis of benzhydryl 2,2,2-trifluoroacetate can proceed through different mechanistic pathways, primarily the unimolecular nucleophilic substitution (SN1) and, under certain conditions, bimolecular nucleophilic substitution (SN2) routes. The kinetics of these reactions are highly sensitive to the structure of the substrate, the nature of the solvent, and the reaction conditions.

Unimolecular Nucleophilic Substitution (SN1) Mechanism

The SN1 mechanism is a stepwise pathway characterized by the initial, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile (solvent) on the carbocation. For this compound, the highly resonance-stabilized benzhydryl cation and the good leaving group ability of the trifluoroacetate (B77799) anion favor this pathway. youtube.comyoutube.com

The cornerstone of the SN1 mechanism for this compound is the formation of the benzhydryl carbocation. This intermediate's stability is a critical factor influencing the reaction rate. The positive charge on the central carbon atom is effectively delocalized across the two adjacent phenyl rings through resonance, significantly stabilizing the cation. dalalinstitute.com This delocalization distributes the charge, making the carbocation more stable than secondary carbocations that lack such extensive resonance. dalalinstitute.com

The structure of the benzhydryl carbocation is trigonal planar around the central sp²-hybridized carbon, with the vacant p-orbital perpendicular to the plane of the phenyl rings. dalalinstitute.comlibretexts.org This planarity allows for effective overlap with the π-systems of the aromatic rings, facilitating charge delocalization. The stability of this carbocation is such that its formation is the rate-determining step in the solvolysis reaction under many conditions. youtube.com The presence of electron-donating or electron-withdrawing substituents on the phenyl rings can further modulate the stability of the carbocation, thereby affecting the solvolysis rate. dalalinstitute.com

In the course of an SN1 reaction, the dissociation of the substrate does not always lead to a completely free carbocation and leaving group. Instead, a series of ion-pair intermediates can be formed. rsc.org Initially, a contact ion pair (or intimate ion pair) is formed, where the carbocation and the anion are in close proximity, separated only by a solvent sheath. This can then progress to a solvent-separated ion pair, where one or more solvent molecules are positioned between the cation and anion. Finally, dissociation into free ions can occur.

The existence of these ion pairs is significant because it can lead to common ion return. This phenomenon occurs when the leaving group anion, still in proximity within the ion pair, re-attaches to the carbocation, reverting to the starting material. This internal return can compete with the attack by the solvent (external return), and its occurrence can be detected by observing a decrease in the net solvolysis rate when the salt of the leaving group is added to the reaction mixture. While the solvolysis of many benzhydryl derivatives with good leaving groups often proceeds with rate-determining ionization and no common-ion return, the potential for ion-pair intermediates is an important mechanistic consideration. uni-muenchen.de

The rate of SN1 solvolysis is profoundly influenced by the properties of the solvent. Specifically, solvent polarity and ionizing power play crucial roles. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. libretexts.org These solvents can stabilize the transition state leading to the carbocation and the resulting charged intermediates through hydrogen bonding and dipole-dipole interactions.

The Grunwald-Winstein equation is a linear free energy relationship used to quantify the effect of the solvent on solvolysis rates:

log(k/k₀) = mY

where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% aqueous ethanol), m is a parameter that measures the sensitivity of the substrate's solvolysis rate to the solvent's ionizing power, and Y is a parameter that characterizes the ionizing power of the solvent. For the solvolysis of benzhydryl derivatives, the m value is typically close to 1, indicating a high sensitivity to the solvent's ionizing power and a mechanism with significant charge separation in the transition state, consistent with an SN1 pathway. researchgate.net For instance, the solvolysis rates of benzhydryl derivatives show a good correlation with the solvent ionizing power (YxBnBr) of protic solvents. uni-muenchen.de

| Solvent | Relative Rate |

| 80% Ethanol / 20% Water | 1 |

| 100% Ethanol | 0.05 |

| 100% Methanol | 0.2 |

| 2,2,2-Trifluoroethanol (B45653) (TFE) | ~10-100 |

This table provides a qualitative comparison of relative solvolysis rates for a typical benzhydryl derivative in different solvents, illustrating the significant rate enhancement in highly ionizing solvents like TFE.

Highly ionizing, non-nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) are particularly effective at promoting the SN1 solvolysis of benzhydryl systems. uni-muenchen.dekoreascience.kr The low nucleophilicity of TFE minimizes competition from SN2 pathways, while its high ionizing power facilitates the formation of the benzhydryl carbocation.

Bimolecular Nucleophilic Substitution (SN2) Pathways

While the SN1 mechanism is dominant for this compound in most solvolytic conditions, the possibility of a bimolecular (SN2) pathway cannot be entirely dismissed, especially in less ionizing, more nucleophilic solvents. The SN2 mechanism involves a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs.

Evidence for a concerted or SN2-like mechanism in the solvolysis of benzhydryl systems often comes from kinetic studies in various solvents. The extended Grunwald-Winstein equation, which includes a term for solvent nucleophilicity (N), is used to dissect the contributions of ionization and nucleophilic attack:

log(k/k₀) = lN + mY

Here, l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity N. A significant l value suggests a degree of nucleophilic participation by the solvent in the rate-determining step, which is characteristic of an SN2 or borderline mechanism. For benzhydryl halides, studies have shown sensitivities to solvent nucleophilicity, suggesting an SN2 pathway in certain solvents. researchgate.net

Factors Governing SN2 vs. SN1 Competition

The reactivity of this compound is characterized by a delicate balance between the SN1 and SN2 pathways. The choice between these mechanisms is not absolute but exists on a continuum, influenced by several key factors. nih.gov

Substrate Structure: The benzhydryl system has a secondary carbon, which can undergo both SN1 and SN2 reactions. pressbooks.pub However, the two phenyl groups can stabilize the formation of a carbocation intermediate through resonance, which strongly favors the SN1 pathway. masterorganicchemistry.comlibretexts.org This stabilization of the benzhydrylium ion is a primary reason why benzhydryl derivatives, including the trifluoroacetate, predominantly react via an SN1 mechanism. acs.org

Solvent Effects: The polarity of the solvent plays a crucial role. quora.com Polar protic solvents, such as water and alcohols, are effective at solvating both the carbocation intermediate and the leaving group anion, thereby stabilizing the SN1 transition state and promoting this pathway. lumenlearning.comlibretexts.org Conversely, polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions by solvating the cation of the nucleophilic salt but leaving the anion relatively "bare" and more reactive. libretexts.orglibretexts.org For this compound, solvolysis in polar protic media like ethanol-water mixtures typically proceeds via the SN1 mechanism. libretexts.orgacs.org

Nature of the Nucleophile: The strength and concentration of the nucleophile are critical. lumenlearning.com SN1 reactions are zero-order with respect to the nucleophile, meaning their rate is independent of the nucleophile's concentration or strength. quora.com They often proceed with weak nucleophiles, such as the solvent itself (solvolysis). libretexts.org Strong, high-concentration nucleophiles favor the SN2 pathway, which is first-order in the nucleophile. pressbooks.pub

Leaving Group Ability: The 2,2,2-trifluoroacetate group is an excellent leaving group due to the stabilization of the resulting anion by the strong electron-withdrawing trifluoromethyl group. nih.govlibretexts.org A good leaving group is essential for the SN1 mechanism, as it is involved in the slow, rate-determining step of carbocation formation. libretexts.org

While the parent benzhydryl trifluoroacetate favors the SN1 pathway, introducing electron-withdrawing substituents onto the aromatic rings can shift the mechanism. Such groups destabilize the developing positive charge of the carbocation, slowing the SN1 rate and allowing the SN2 pathway to become competitive or even dominant. acs.org

Table 1: Factors Influencing the Reaction Pathway of Benzhydryl Esters

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Relevance to this compound |

| Substrate | Tertiary > Secondary (benzylic) > Primary | Methyl > Primary > Secondary | The secondary, benzylic nature strongly predisposes it to SN1 due to carbocation stabilization. masterorganicchemistry.comlibretexts.org |

| Leaving Group | Good (weak base) | Good (weak base) | The trifluoroacetate is an excellent leaving group, facilitating the C-O bond cleavage required for SN1. libretexts.orglibretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RO⁻) | In solvolysis, the weak solvent nucleophile favors SN1. libretexts.org |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Solvolysis studies are typically in polar protic solvents, promoting the SN1 mechanism. libretexts.org |

Linear Free-Energy Relationships (LFER) in Solvolytic Reactions

Linear Free-Energy Relationships (LFERs) are powerful tools in physical organic chemistry for quantitatively assessing reaction mechanisms. By correlating reaction rates with parameters that describe solvent or substituent properties, LFERs provide numerical data that help to elucidate transition state structures and mechanistic pathways.

The Grunwald-Winstein equation is a cornerstone LFER for studying solvolysis reactions. numberanalytics.comwikipedia.org The original equation is expressed as:

log(k/k₀) = mY

where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), Y is a parameter that quantifies the ionizing power of the solvent (based on the solvolysis of tert-butyl chloride), and m is the sensitivity of the substrate to the solvent's ionizing power. researchgate.net

A high m value (close to 1.0) is indicative of an SN1 mechanism with a transition state that closely resembles the carbocation intermediate, showing significant charge separation that is highly stabilized by the solvent's ionizing power. numberanalytics.com A low m value suggests less charge development in the transition state, characteristic of an SN2 mechanism.

For the solvolysis of benzhydryl derivatives, the Grunwald-Winstein equation provides strong evidence for the mechanistic pathway. Studies on related benzhydryl halides have shown m values around 1.0, consistent with an SN1 mechanism. researchgate.net While specific data for this compound is embedded within broader studies, the analysis of similar benzhydryl systems in various aqueous organic solvents confirms a high sensitivity to solvent ionizing power, supporting a dissociative, SN1-like process. acs.orgresearchgate.net

A more refined LFER, developed by Herbert Mayr, describes reaction rates based on inherent reactivity parameters of the electrophile and nucleophile:

log k = sf(Nf + Ef)

In the context of solvolysis, this equation can be adapted to consider the leaving group's tendency to depart (nucleofugality, Nf) and the substrate's tendency to accept electrons (electrophilicity, Ef). acs.orgresearchgate.net The parameter sf is a nucleofuge-specific sensitivity parameter.

This relationship allows for the quantification and prediction of reaction rates. For SN1-type reactions of substituted benzhydryl trifluoroacetates, this LFER has been successfully applied. acs.org By studying a series of these compounds, researchers can derive the specific parameters for the trifluoroacetate leaving group. In a comparative study, the trifluoroacetate (TFA) leaving group was found to be a slightly poorer nucleofuge than the heptafluorobutyrate (HFB) leaving group by less than 0.5 Nf units. acs.org This quantitative analysis confirms that while TFA is an excellent leaving group, its nucleofugality can be modulated by the electronic properties of the perfluoroalkyl chain. acs.org

Role of the 2,2,2-Trifluoroacetate Moiety as a Leaving Group

The efficiency of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the substrate. curlyarrows.com A "good" leaving group is one that is stable on its own, which typically means it is the conjugate base of a strong acid. libretexts.org

Electronic Effects of Trifluoromethyl Group on Leaving Group Ability

The exceptional leaving group ability of the 2,2,2-trifluoroacetate anion (CF₃COO⁻) is a direct consequence of the electronic properties of the trifluoromethyl (CF₃) group. nih.gov

The CF₃ group is one of the most powerful inductively electron-withdrawing groups in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I effect) has a profound impact on the adjacent carboxylate group:

Stabilization of the Anion: The primary factor making trifluoroacetate a good leaving group is the stability of the resulting anion after heterolytic cleavage of the C-O bond. The electron-withdrawing CF₃ group effectively disperses, or delocalizes, the negative charge on the carboxylate anion. quora.com This charge delocalization stabilizes the anion, making it a very weak base and thus a stable, "happy" leaving group. libretexts.org

Increased Acidity of the Conjugate Acid: The stability of the anion is reflected in the strength of its conjugate acid, trifluoroacetic acid (CF₃COOH). With a pKa of approximately 0.23, it is a much stronger acid than acetic acid (pKa ≈ 4.76). The weaker the basicity of the leaving group, the better its ability to depart. libretexts.org

The powerful inductive effect of the CF₃ group significantly enhances the electrophilic character at the carbon atom to which the trifluoroacetate is attached, facilitating its departure during nucleophilic attack or solvolysis. nih.gov

Comparative Analysis with Other Halogenated Acetates

To contextualize the effectiveness of the trifluoroacetate leaving group, it is useful to compare it with other acetate (B1210297) and halogenated acetate leaving groups. The leaving group ability generally increases with the number and electronegativity of the halogen substituents on the α-carbon. uni-muenchen.de

Table 2: Comparison of Acetate and Halogenated Acetate Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |

| Acetate (CH₃COO⁻) | Acetic Acid | ~4.76 | Poor |

| Chloroacetate (ClCH₂COO⁻) | Chloroacetic Acid | ~2.87 | Moderate |

| Dichloroacetate (Cl₂CHCOO⁻) | Dichloroacetic Acid | ~1.25 | Good |

| Trichloroacetate (Cl₃CCOO⁻) | Trichloroacetic Acid | ~0.65 | Very Good |

| Trifluoroacetate (CF₃COO⁻) | Trifluoroacetic Acid | ~0.23 | Excellent |

Data compiled from various sources on acid dissociation constants.

As the table illustrates, there is a clear trend: as more electron-withdrawing halogen atoms are added to the acetate structure, the conjugate acid becomes stronger, and the corresponding anion becomes a better leaving group. The trifluoroacetate group, derived from the very strong trifluoroacetic acid, stands out as an exceptionally effective leaving group. nih.gov Its reactivity is slightly greater than that of the trichloroacetate, reflecting the superior electron-withdrawing power of fluorine compared to chlorine. This high nucleofugality is a key reason for the utility of this compound in mechanistic studies.

Other Reaction Mechanisms Involving this compound

Beyond direct nucleophilic substitution, the reactivity profile of this compound is significantly influenced by the generation and subsequent transformations of carbocationic intermediates. The nature of the solvent, the presence of substituents on the aromatic rings, and the reaction conditions can steer the molecule toward a variety of chemical pathways.

Transformations Involving Carbocation Generation

The principal pathway for the reactivity of this compound is through the SN1 mechanism, which proceeds via the formation of a benzhydryl carbocation (also known as the benzhydrylium ion). This process is initiated by the departure of the trifluoroacetate anion, a competent leaving group, facilitated by polar solvents that can stabilize the resulting ion pair.

The generation of the carbocation is the rate-determining step in these transformations. Studies on the solvolysis of a series of substituted benzhydryl trifluoroacetates have shown that the reaction rates are highly dependent on the solvent and any substituents on the phenyl rings. acs.org The stability of the generated carbocation is a key factor; electron-donating groups on the aromatic rings stabilize the positive charge through resonance and inductive effects, thereby accelerating the rate of ionization. Conversely, electron-withdrawing groups destabilize the carbocation and retard the reaction rate. acs.org

The relationship between the solvolysis rate constant (k), the electrofugality of the carbocation (Ef), and the nucleofugality of the leaving group/solvent combination (Nf, sf) is often described by the linear free-energy relationship (LFER) equation: log k = sf(Nf + Ef). acs.orguni-muenchen.de This equation quantitatively demonstrates how the stability of the carbocation (an electrofuge) and the ability of the trifluoroacetate to depart in a given solvent (a nucleofuge) control the reaction kinetics. uni-muenchen.de

Table 1: Factors Influencing Benzhydryl Carbocation Generation from this compound

| Factor | Influence on Carbocation Generation | Rationale |

| Solvent Polarity | Increased polarity enhances generation. | Polar protic solvents (e.g., methanol/water, ethanol/water) effectively solvate both the departing trifluoroacetate anion and the forming benzhydryl carbocation, lowering the activation energy for ionization. acs.org |

| Aromatic Substituents (Electron-Donating) | Accelerates generation. | Groups like methoxy (B1213986) or methyl stabilize the positive charge on the benzylic carbon through resonance and inductive effects, making the carbocation intermediate more stable and easier to form. |

| Aromatic Substituents (Electron-Withdrawing) | Decelerates or prevents SN1 pathway. | Groups like nitro or cyano destabilize the carbocation, increasing the energy of the intermediate and favoring alternative mechanisms over carbocation formation. acs.org |

| Leaving Group Ability | The trifluoroacetate group is a good leaving group. | The electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge on the resulting trifluoroacetate anion, facilitating its departure. acs.org |

Once formed, the benzhydryl carbocation is a highly reactive electrophile. Its primary fate in solvolysis is trapping by the solvent molecule, acting as a nucleophile, to yield a substitution product (e.g., an ether in alcohol solvents or an alcohol in aqueous mixtures). However, its generation opens up possibilities for other reaction pathways.

Pathways Beyond Direct Substitution

While the reaction of the benzhydryl carbocation with solvent or other nucleophiles is the most common pathway, its existence as an intermediate allows for other transformations. These pathways are competitive with direct substitution and their prevalence can depend on the specific reaction conditions and the structure of the substrate.

One potential alternative pathway involves elimination reactions. If the benzhydryl carbocation is formed and a suitable base is present, a proton can be abstracted from an adjacent position, leading to the formation of an alkene. However, for the parent benzhydryl system, this is not a major pathway as there is no adjacent alkyl proton to be removed.

In the case of related benzhydryl systems with different leaving groups, the formation of side products like benzophenone (B1666685) has been observed. uni-muenchen.de This type of transformation suggests an oxidation pathway may occur subsequent to or in concert with the initial heterolysis. For instance, the intermediate carbocation could be trapped by an oxidizing species or undergo rearrangement and subsequent oxidation. While not extensively documented specifically for this compound under typical solvolytic conditions, the possibility for such alternative reactivity exists, particularly under specialized conditions.

Furthermore, modern synthetic methods have expanded the repertoire of reactions involving carbocation intermediates. For example, visible-light photoredox catalysis has been employed to generate benzylic carbocations from corresponding halides under mild conditions, which then participate in reactions like Friedel-Crafts alkylations. cas.cn This strategy allows for the formation of C-C bonds by using the carbocation to alkylate electron-rich aromatic compounds. Conceptually, a similar photoredox-catalyzed heterolysis could be envisioned for this compound, diverting the intermediate carbocation away from solvolysis and toward C-C bond formation, representing a significant pathway beyond simple substitution.

Table 2: Potential Reaction Pathways for this compound

| Pathway | Description | Required Conditions/Reagents | Potential Product Type |

| SN1 Solvolysis | Heterolytic cleavage to form a carbocation, followed by trapping with a solvent molecule. | Polar protic solvents (e.g., ethanol, water, acetic acid). | Ether, Alcohol, Ester |

| Friedel-Crafts Alkylation | Generation of the benzhydryl carbocation which then acts as an electrophile to alkylate an aromatic ring. | A Lewis acid or photoredox catalyst; an electron-rich arene. | Triarylmethane derivative |

| Oxidation | Formation of the carbocation followed by an oxidation step. | Presence of an oxidizing agent or specific reaction conditions promoting oxidation. | Benzophenone |

These alternative pathways highlight the versatility of this compound as a precursor to the benzhydryl carbocation, which can serve as a key intermediate in a range of transformations beyond simple nucleophilic substitution.

Applications of Benzhydryl 2,2,2 Trifluoroacetate in Advanced Organic Synthesis

As a Reagent for Carbocation Generation

The core utility of Benzhydryl 2,2,2-trifluoroacetate in this context lies in the facile formation of the benzhydryl cation, a diphenyl-stabilized carbocation. The trifluoroacetate (B77799) is an excellent leaving group, promoting ionization, often under mild acidic conditions, to generate this reactive intermediate for subsequent transformations.

The benzhydryl carbocation generated from its trifluoroacetate precursor is a potent electrophile for Friedel-Crafts type alkylation reactions. Aromatic compounds, which typically require strong electrophiles to undergo substitution, can be effectively alkylated by this carbocation. libretexts.org In a general sense, the reaction involves the addition of the electrophilic carbocation to an aromatic ring, forming a resonance-stabilized intermediate (an arenium ion or benzenonium cation), followed by the elimination of a proton to restore aromaticity and yield the benzhydrylated aromatic product. libretexts.org

The use of trifluoroacetic acid (TFA) itself is known to promote the alkylation of arenes with benzyl (B1604629) alcohols, which proceeds via the corresponding carbocation. biomedres.us The reaction is efficient, and the TFA can often be recovered and recycled. biomedres.us Given that this compound is essentially a pre-activated form of benzhydrol, it is an ideal substrate for these alkylations, allowing the reaction to proceed under mild conditions.

The Ritter reaction is a classic method for synthesizing N-substituted amides from a nitrile and a substrate capable of forming a stable carbocation. organic-chemistry.orgnih.gov The reaction of benzhydrol with nitriles in refluxing formic acid, for instance, produces N-benzhydrylamides in good yields. organic-chemistry.org This transformation proceeds through the benzhydryl carbocation, which is trapped by the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis furnishes the final amide product. organic-chemistry.orgnih.gov

This compound is an excellent substrate for the Ritter reaction, as it readily generates the required benzhydryl cation. This method is particularly advantageous as it can proceed under milder conditions than those requiring strong acids like sulfuric acid, which are traditionally used. organic-chemistry.org This allows for the synthesis of amides from sensitive nitriles, such as acrylamides and methacrylamides, without inducing polymerization. organic-chemistry.org The scope of the reaction is generally applicable to alcohols that can form stable carbocations. organic-chemistry.org

Table 1: Ritter Reaction of Benzhydrol with Various Nitriles

| Nitrile | Product | Yield (%) |

|---|---|---|

| Acetonitrile | N-Benzhydrylacetamide | 85 |

| Propionitrile | N-Benzhydrylpropionamide | 81 |

| Acrylonitrile | N-Benzhydrylacrylamide | 78 |

| Methacrylonitrile | N-Benzhydrylmethacrylamide | 75 |

| Benzonitrile | N-Benzhydrylbenzamide | 92 |

Data synthesized from studies on Ritter reactions involving benzhydrol, which proceed via the same carbocationic intermediate. organic-chemistry.org

The generation of the benzhydryl carbocation from precursors like this compound is a key step in forming new carbon-carbon bonds. Asymmetric α-alkylation of α-branched aldehydes with benzhydryl derivatives has been shown to proceed via a stepwise, SN1-type mechanism involving the benzhydryl cation. nih.gov In these reactions, a catalyst promotes the formation of the carbocation from an electrophile (such as a benzhydryl halide), which is then attacked by a nucleophile, like an enamine generated from the aldehyde. nih.gov This strategy allows for the synthesis of chiral aldehydes possessing valuable α-quaternary stereocenters. nih.gov The reactivity in these SN1 reactions is strongly dependent on the electronic properties of the benzhydryl electrophile, highlighting the importance of the carbocation's stability. nih.gov

In Protecting Group Chemistry

The benzhydryl (Bzh) group is a versatile protecting group, particularly for alcohols and the N-H functionality in various heterocyclic systems. Its stability and specific cleavage conditions make it a useful component in complex, multi-step syntheses.

The benzhydryl group is frequently used to protect the nitrogen atoms of nucleobases, such as uracil (B121893) and its analogues. acs.orgnih.gov It can be introduced to afford regioselective protection, for example, at the more active nitrogen position, allowing for subsequent manipulation of less reactive sites within the molecule. acs.orgnih.gov The benzhydryl group is also employed for the protection of primary and secondary alcohols, including those in sensitive nucleosides. nih.gov Its introduction typically involves the reaction of the alcohol or amine with a benzhydryl halide or by using diphenylmethanol (B121723) under acidic conditions. nih.gov

A key feature of the benzhydryl protecting group is its stability under a range of conditions. For instance, when protecting uracils, the benzhydryl group is stable to refluxing concentrated aqueous HCl, room temperature trifluoroacetic acid (TFA), and palladium-catalyzed hydrogenation at normal pressure. acs.orgnih.govacs.org This stability allows for selective deprotection of other common protecting groups in its presence.

The selective removal of a protecting group is crucial in synthetic strategy. bham.ac.uk The benzhydryl group can be cleaved quantitatively and selectively under specific, strongly acidic conditions. A solution of 10% triflic acid in trifluoroacetic acid at 0 °C has been shown to efficiently deprotect N-benzhydrylated uracils in under 30 minutes. acs.orgacs.org This method is highly selective and does not affect other acid-labile or hydrogenolysis-labile groups like benzyl ethers. acs.org

This specific cleavage condition makes the benzhydryl group orthogonal to many other widely used protecting groups. bham.ac.ukuchicago.edu Orthogonal protection is a strategy that allows for the deprotection of one group without affecting others in a multiply-protected molecule. bham.ac.ukwikipedia.org For example, in peptide or nucleoside synthesis, a chemist might employ an Fmoc group (cleaved by base), a tert-butyl-based group (cleaved by moderate acid like neat TFA), and a benzhydryl group. wikipedia.org The benzhydryl group would remain intact during the removal of both the Fmoc and tert-butyl groups, only being removed at a later stage with a stronger acid cocktail, such as TFA/triflic acid. acs.orgwikipedia.org This orthogonality is essential for the systematic construction of complex molecules like oligosaccharides and peptides. bham.ac.uknih.gov

Table 2: Orthogonality Profile of the Benzhydryl (Bzh) Protecting Group

| Protecting Group | Typical Cleavage Condition | Stability of Bzh Group | Orthogonal? |

|---|---|---|---|

| Benzhydryl (Bzh) | 10% TfOH in TFA, 0 °C | - | - |

| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) | Stable acs.orgnih.gov | Yes |

| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (Base) | Stable | Yes |

| tert-Butoxycarbonyl (Boc) / t-Butyl (tBu) ether | Trifluoroacetic Acid (TFA) | Stable acs.orgnih.gov | Yes |

| Acetyl (Ac) / Benzoyl (Bz) | Base (e.g., NH₃, NaOH) | Stable | Yes |

| Silyl (B83357) Ethers (e.g., TBS, TIPS) | Fluoride (B91410) source (e.g., TBAF) or Acid | Stable to fluoride | Yes |

This table summarizes the compatibility of the benzhydryl group with other common protecting groups based on its known stability profile. acs.orgnih.govbham.ac.ukwikipedia.org

Trifluoroacetate as a Component in Deprotection Reagents

The trifluoroacetate portion of this compound is closely related to trifluoroacetic acid (TFA), a strong carboxylic acid (pKa 0.52) widely employed in synthetic organic chemistry. wikipedia.org TFA is particularly recognized for its role as a reagent for cleaving acid-labile protecting groups, a critical step in the multi-step synthesis of complex molecules like peptides and oligonucleotides. wikipedia.orgfiveable.me Its effectiveness is due to its strength as an acid, which is sufficient to remove many common protecting groups while often leaving the main molecular scaffold intact. fiveable.meresearchgate.net

Trifluoroacetic acid is frequently used in solution with a solvent like dichloromethane (B109758) (DCM) for these deprotection reactions. commonorganicchemistry.com A notable application is in the Merrifield solid-phase peptide synthesis, where TFA is used to remove the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a growing peptide chain. fiveable.me This deprotection exposes the amine group, allowing it to be coupled with the next amino acid in the sequence. fiveable.me The volatility of TFA facilitates its removal from the reaction mixture upon completion. wikipedia.orgresearchgate.net

The table below summarizes various protecting groups that are commonly removed using trifluoroacetic acid, illustrating the broad utility of the trifluoroacetate functionality in deprotection strategies.

| Protecting Group | Abbreviation | Functional Group Protected | Reference |

| tert-Butyloxycarbonyl | Boc | Amine | fiveable.me, researchgate.net |

| p-Methoxybenzyl | PMB | Alcohol | researchgate.net |

| tert-Butyl ether | O-tBu | Alcohol | researchgate.net |

| Benzyloxymethyl | BOM | Amine | researchgate.net |

| Acetal | - | Diol | researchgate.net |

Role as a Synthetic Intermediate

Beyond the reactivity imparted by its anion, this compound is a significant synthetic intermediate. It acts as a stable source of the benzhydryl moiety, a structural motif present in numerous pharmacologically active compounds and complex molecular structures. acs.orgnih.govresearchgate.net The ester linkage provides a convenient handle for introducing the diphenylmethyl group into various substrates through carefully chosen reaction pathways.

This compound is an excellent precursor for a wide array of functionalized benzhydryl derivatives. The trifluoroacetate anion is a good leaving group, which facilitates the formation of a resonance-stabilized benzhydryl carbocation under appropriate conditions. This electrophilic intermediate can then be intercepted by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

This reactivity allows for the synthesis of diverse classes of compounds, including:

Benzhydryl Ethers: Reaction with alcohols can yield benzhydryl ethers. The synthesis of such ethers is a key step in the preparation of several important compounds. acs.orggoogle.com

Benzhydryl Amines: Amines can act as nucleophiles to produce benzhydryl amines, a class of compounds with significant biological and pharmaceutical relevance. acs.orgnih.gov

Carbon-Substituted Benzhydryl Compounds: Reaction with organometallic reagents or other carbon nucleophiles can lead to the formation of new C-C bonds at the benzylic position. nih.gov

The following table illustrates the potential for this compound to act as a precursor by showing the types of functionalized derivatives that can be formed from the reaction of a benzhydryl source with various nucleophiles.

| Nucleophile | Resulting Benzhydryl Derivative Class | Example Functional Group | Reference |

| Alcohol (R-OH) | Benzhydryl Ether | -O-R | google.com |

| Amine (R-NH₂) | Benzhydryl Amine | -NH-R | acs.org, nih.gov |

| Organolithium (R-Li) | C-Substituted Benzhydryl | -R | nih.gov |

| Phenol (Ar-OH) | Aza-Friedel–Crafts Product | -Ar(OH)- | nih.gov |

The benzhydryl group, delivered from precursors like this compound, is a valuable building block for constructing larger, more intricate molecular architectures. Its steric bulk and conformational properties can be exploited to influence the three-dimensional shape and biological activity of target molecules.

A key example is the synthesis of C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones. nih.gov In these syntheses, a benzhydryl nucleophile (like diphenylmethyllithium) is added to a 2-pyridone core. The resulting product, a δ-enelactam containing the benzhydryl group, can then undergo further transformations. For instance, acid-catalyzed cyclization of these intermediates has been used to create complex, bridged lactam systems such as C6-phenyl-functionalized 7,8-benzomorphanones. nih.gov The introduction of the bulky benzhydryl group can also direct the regioselectivity of subsequent reactions. nih.gov

Furthermore, the benzhydryl group has been incorporated into polymers. Benzhydryl 2-propanoyl-functionalized trithiocarbonates have been synthesized and used as chain transfer agents in RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization to create polystyrene derivatives with a benzhydryl ester group at the α-terminus. researchgate.net

The table below provides examples of complex molecular systems that incorporate the benzhydryl moiety, highlighting its importance as a structural component.

| Precursor Class | Complex Architecture | Synthetic Method | Reference |

| Substituted 2-Pyridones | C4-Benzhydryl-3,4-dihydropyridin-2-ones | Nucleophilic addition of benzhydryllithium | nih.gov |

| C4-Benzhydryl-δ-enelactams | C6-Phenyl-7,8-benzomorphanones | Acid-catalyzed cyclization | nih.gov |

| Styrene Monomer | α-Benzhydryl 2-propanoyl polystyrene | RAFT Polymerization | researchgate.net |

| Pyrimidine Nucleosides | Benzhydryl-protected nucleosides | PdCl₂-catalyzed etherification | nih.gov |

Spectroscopic and Computational Characterization of Benzhydryl 2,2,2 Trifluoroacetate and Its Intermediates

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods provide real-time and structural information crucial for identifying and characterizing the starting material, intermediates, and products of a chemical transformation involving Benzhydryl 2,2,2-trifluoroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of organic compounds. Different nuclei can be probed to provide a comprehensive picture of the molecular framework and its electronic environment.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methine proton (CH) of the benzhydryl group would appear as a singlet in the downfield region, typically around 6.0-7.0 ppm, due to the deshielding effect of the two adjacent phenyl groups and the electron-withdrawing trifluoroacetate (B77799) group. oregonstate.edulibretexts.orglibretexts.orgorgchemboulder.com The aromatic protons of the two phenyl rings would resonate in the range of 7.2-7.5 ppm, likely as a complex multiplet. rsc.orgmdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The methine carbon of the benzhydryl group is expected to have a chemical shift in the range of 80-90 ppm. researchgate.netresearchgate.net The carbons of the phenyl rings would appear in the aromatic region (125-140 ppm). mdpi.com The carbonyl carbon of the trifluoroacetate group would be significantly deshielded, with a predicted chemical shift around 155-160 ppm, appearing as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon would also show a characteristic quartet in the region of 110-120 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzhydryl CH | ~6.5 | ~85 |

| Aromatic C-H | ~7.3 | ~127-129 |

| Aromatic C (quaternary) | - | ~138 |

| C=O | - | ~158 (q) |

| CF₃ | - | ~115 (q) |

Note: These are predicted values based on known data for similar functional groups and may vary depending on the solvent and other experimental conditions.

¹⁹F NMR spectroscopy is particularly useful for studying fluorine-containing compounds like this compound. The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment. dovepress.comresearchgate.net In the starting ester, the ¹⁹F NMR spectrum would show a singlet for the CF₃ group, typically in the range of -74 to -76 ppm (relative to CFCl₃). chemicalbook.com

During the solvolysis reaction, the cleavage of the C-O bond leads to the formation of the benzhydryl carbocation and the trifluoroacetate anion. The ¹⁹F NMR signal of the trifluoroacetate anion would appear at a slightly different chemical shift compared to the ester, allowing for the monitoring of the reaction progress. nih.gov This technique can be used to determine the rate of the reaction by following the disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Carbocation Formation

UV-Vis spectroscopy is a key technique for detecting and quantifying the formation of conjugated systems, such as the benzhydryl carbocation. While this compound itself does not absorb significantly in the visible region, the formation of the benzhydryl carbocation intermediate during solvolysis gives rise to strong absorption bands in the UV-Vis spectrum. acs.org

Diarylmethyl cations are known to be intensely colored and exhibit characteristic absorption maxima. researchgate.netnih.gov The benzhydryl cation, for instance, typically shows strong absorption in the region of 400-500 nm. dntb.gov.ua The intensity of this absorption is directly proportional to the concentration of the carbocation, allowing for the determination of its formation rate and stability. By monitoring the change in absorbance at the characteristic wavelength of the benzhydryl cation, one can follow the kinetics of the solvolysis reaction. acs.org

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying reaction intermediates and elucidating fragmentation pathways. rsc.orgnih.gov In the context of this compound, electrospray ionization (ESI) and other soft ionization techniques can be used to detect the transient benzhydryl carbocation and other intermediates directly from the reaction mixture. nih.gov

The mass spectrum of this compound would likely show a molecular ion peak, although it may be weak due to the lability of the ester. nih.govnih.gov The fragmentation pattern would be characterized by the loss of the trifluoroacetate group to form the stable benzhydryl cation, which would be observed as a prominent peak at m/z 167. miamioh.edulibretexts.orgcore.ac.ukyoutube.com Other fragments corresponding to the phenyl groups and further decomposition products would also be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments.

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the structure, stability, and reactivity of molecules and their intermediates, complementing experimental data. researchgate.netmdpi.com For this compound, theoretical studies can be employed to understand the energetics of the solvolysis reaction and the properties of the resulting benzhydryl carbocation.

Density Functional Theory (DFT) and other ab initio methods can be used to calculate the geometric and electronic structures of the starting ester and the benzhydryl carbocation. acs.orgrsc.org These calculations can predict bond lengths, bond angles, and charge distributions, providing a detailed picture of these species. Theoretical calculations have been extensively used to study the stability of various carbocations, including substituted benzhydryl cations. acs.orgresearchgate.netresearchgate.net These studies have shown that the stability of the carbocation is influenced by the nature of the substituents on the phenyl rings.

Furthermore, computational models can be used to investigate the reaction mechanism of solvolysis. By calculating the energy profile of the reaction, including the transition state for the C-O bond cleavage, it is possible to estimate the activation energy and reaction rates. rsc.org These theoretical predictions can then be compared with experimental kinetic data obtained from techniques like NMR and UV-Vis spectroscopy to validate the proposed mechanism.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary computational tool for investigating the structural and electronic properties of organic molecules. nih.gov This method allows for the accurate prediction of molecular geometries, vibrational frequencies, and a variety of electronic properties by approximating the electron density of a system. nih.govhakon-art.com For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to determine its most stable three-dimensional conformation (optimized geometry). nih.govresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. conicet.gov.ar The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its reactive behavior. nih.gov For instance, the oxygen atoms of the carbonyl group are expected to show high negative potential, indicating them as sites for electrophilic attack. nih.gov The agreement between DFT-calculated geometries and experimental data, where available, is often very high, confirming the reliability of the theoretical model. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is representative and based on typical values for similar functional groups calculated using DFT methods, as direct experimental or calculated values for this specific molecule are not available in the cited literature.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (Carbonyl) | ~1.21 Å | |

| C-O (Ester) | ~1.34 Å | |

| O-CH (Ester-Benzhydryl) | ~1.45 Å | |

| C-CF3 | ~1.53 Å | |

| C-F | ~1.35 Å | |

| Bond Angles (°) | ||

| O=C-O | ~125° | |

| C-O-CH | ~117° | |

| F-C-F | ~107° | |

| Dihedral Angles (°) | ||

| C-C-O-C | ~180° (anti-conformation) |

Ab Initio and Semi-Empirical Methods for Reaction Pathway Analysis

Understanding the mechanism of chemical reactions, such as the solvolysis or hydrolysis of this compound, requires a detailed analysis of the reaction pathway. This involves mapping the energy landscape from reactants to products, including the identification of transition states and intermediates. Ab initio and semi-empirical methods are two classes of computational techniques employed for this purpose.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2), derive their results from first principles without using experimental data for parameterization. conicet.gov.arresearchgate.net They offer high accuracy for calculating reaction energies and activation barriers but are computationally demanding, limiting their application to smaller systems. researchgate.net

Semi-empirical methods provide a computationally less expensive alternative. They use a simplified formulation of quantum mechanics and incorporate parameters derived from experimental data to solve the Schrödinger equation. While less accurate than ab initio methods, they are capable of handling larger molecular systems and are useful for preliminary explorations of reaction pathways before applying more rigorous techniques. The choice between these methods often involves a trade-off between desired accuracy and available computational resources. For a molecule like this compound, these methods would be crucial in modeling its dissociation into a benzhydrylium cation and a trifluoroacetate anion, and calculating the energy barrier for this process.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic structure and are used to predict its reactivity. hakon-art.comresearchgate.net These descriptors are central to developing Quantitative Structure-Reactivity Relationships (QSRR), which aim to predict reaction outcomes without performing the experiment. nih.govchemrxiv.org

For this compound, key descriptors would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. nih.govhakon-art.com A high electrophilicity index for the benzhydrylium cation intermediate, for instance, would indicate it is a powerful electrophile. hakon-art.com

Fukui Functions and Local Softness: These descriptors predict the most reactive sites within a molecule. hakon-art.commdpi.com For example, they can identify which atoms are most susceptible to nucleophilic or electrophilic attack, guiding the understanding of regioselectivity in reactions. mdpi.com

By analyzing these descriptors, a detailed prediction of the chemical behavior of this compound can be constructed. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Predicted Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity (smaller gap = more reactive) |

| Electrophilicity Index (ω) | A measure of the energy stabilization upon accepting electrons | Identifies the strength of a molecule as an electrophile. hakon-art.com A high value indicates a good electrophile. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Hard molecules have large HOMO-LUMO gaps and are less reactive. |

| Fukui Function | Indicates the change in electron density at a specific point when the number of electrons changes | Predicts the most likely sites for nucleophilic and electrophilic attack. hakon-art.com |

Solvation Models in Computational Studies

Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational studies must therefore account for the effects of the solvent. This is typically achieved through the use of solvation models, which can be broadly categorized as implicit or explicit.

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. researchgate.net The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the solvent. researchgate.net Popular implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used methods.

COSMO (Conductor-like Screening Model): A variant that is particularly efficient and robust.

SMD (Solvation Model based on Density): A universal solvation model that provides accurate solvation free energies for a wide range of solvents.

Explicit Solvation Models involve including a number of individual solvent molecules in the calculation along with the solute molecule. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.

Future Directions and Emerging Research Avenues

Novel Synthetic Applications and Catalyst Development

The development of innovative synthetic routes and efficient catalytic systems is a cornerstone of modern organic chemistry. For benzhydryl 2,2,2-trifluoroacetate, future work will likely concentrate on expanding its utility as a synthetic intermediate and on discovering novel catalysts that can facilitate its formation and subsequent transformations with high efficiency and selectivity.

A promising area of investigation is the use of advanced catalyst systems for the synthesis and reactions of trifluoroacetate (B77799) esters. For instance, novel triaryl borane (B79455) catalysts have been developed for the partial reduction of esters like ethyl 2,2,2-trifluoroacetate to silyl (B83357) acetals, which are valuable synthetic precursors. google.com The application of similar strong Lewis acid catalysts could enable new transformations of this compound. google.com Research into the development of catalysts for specific reactions, such as the synthesis of 2,2'-bipyridyls using nickel catalysts or the cyclocondensation to form benzodiazepines with zeolite catalysts, provides a framework for creating tailored catalysts for reactions involving this compound. bcrec.idgoogle.com

Furthermore, the reactivity of trifluoroacetic anhydride (B1165640) (TFAA) as a powerful activating agent opens up possibilities for novel synthetic applications. wikipedia.org TFAA is used to generate mixed anhydrides in situ, which can then participate in reactions like the acylation of benzothiophenes. beilstein-journals.org This strategy could be adapted to use this compound as a benzhydrylating agent under specific catalytic conditions. The development of heterogeneous catalysts, such as phosphomolybdic acid supported on bentonite, could also offer recyclable and environmentally friendly options for reactions involving this compound. researchgate.net

Table 1: Potential Catalyst Systems for Future Research

| Catalyst Type | Potential Application for this compound | Rationale |

|---|---|---|

| Triaryl Boranes | Catalytic reduction or other Lewis acid-mediated transformations. | Demonstrated efficacy in the reduction of similar trifluoroacetate esters. google.com |

| Supported Nickel Catalysts | C-C coupling reactions using this compound as a precursor. | Proven utility in coupling reactions of related heterocyclic compounds. google.com |

| Zeolites | Condensation reactions involving the benzhydryl moiety. | Effective in solvent-free cyclocondensation reactions. bcrec.id |

Advanced Mechanistic Insights through Ultrafast Spectroscopy

Understanding the intricate details of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Ultrafast spectroscopy techniques, which operate on femtosecond to attosecond timescales, are powerful tools for observing the transient species and rapid molecular motions that govern chemical transformations. nih.govsci-hub.se

For reactions involving this compound, ultrafast transient absorption spectroscopy could provide unprecedented insights. bohrium.com For example, this technique could be employed to directly observe the dynamics of bond cleavage and formation during substitution reactions where the trifluoroacetate group acts as a leaving group. By monitoring the appearance and decay of excited states and reaction intermediates, researchers can elucidate the precise sequence of events in a photochemical or thermally initiated reaction. kudischlab.comresearchgate.net

Furthermore, two-dimensional infrared (2D IR) spectroscopy has been successfully used to study the vibrational dynamics of the trifluoroacetate ion in aqueous solutions. nih.gov This technique can reveal information about the local environment and dynamics of the anion. nih.gov Applying 2D IR spectroscopy to reactions involving this compound could illuminate the role of the solvent and the dynamics of the trifluoroacetate leaving group as the reaction proceeds. This level of mechanistic detail is essential for the rational design of more efficient and selective chemical processes. researchgate.net

Table 2: Ultrafast Spectroscopic Techniques and Potential Insights

| Spectroscopic Technique | Information Obtainable for this compound Chemistry |

|---|---|

| Femtosecond Transient Absorption | Real-time observation of reaction intermediates and transition states. bohrium.com |

| Two-Dimensional Infrared (2D IR) | Dynamics of the trifluoroacetate anion and its interaction with the solvent and cation. nih.gov |

Exploration of Supramolecular Interactions Involving the Trifluoroacetate Anion

The trifluoroacetate anion is not merely a spectator in chemical systems; it actively participates in a variety of non-covalent interactions that can influence molecular assembly, reactivity, and material properties. A deeper exploration of these supramolecular interactions is a key area for future research.

The trifluoroacetate anion can engage in significant hydrogen bonding and other ion-ion interactions, as observed in studies of trifluoroacetate-based ionic liquids. researchgate.net The strength of these interactions is dependent on the nature of the cation, which suggests that the benzhydryl cation (if formed as an intermediate) would have a distinct interaction profile with the trifluoroacetate anion. researchgate.net Understanding these interactions is crucial for predicting the behavior of this compound in different solvent environments.

Moreover, the concept of anion-π interactions, where an anion is attracted to an electron-deficient aromatic system, is a rapidly developing area of supramolecular chemistry. researchgate.net Given the presence of two phenyl rings in the benzhydryl group, the potential for intramolecular or intermolecular anion-π interactions involving the trifluoroacetate anion warrants investigation. Such interactions could play a significant role in the conformation and crystal packing of this compound and related derivatives. mdpi.com The ability of trifluoroacetic acid to modulate the phase separation of peptides through interactions with aromatic residues further highlights the importance of these non-covalent forces. nih.gov

Future research could employ computational modeling and solid-state analysis to characterize these weak interactions and explore how they can be exploited for the design of novel materials with specific structural and electronic properties.

Green Chemistry Approaches to this compound Chemistry

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic chemistry research. Applying these principles to the synthesis and application of this compound is a critical future direction.

One key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. researchgate.net Research into the use of ionic liquids as recyclable catalysts and solvents offers a promising avenue. researchgate.net For example, a simple and environmentally safe protocol for the acylation of benzothiophene (B83047) utilizes trifluoroacetic anhydride under solvent-free conditions, demonstrating the feasibility of moving away from traditional chlorinated solvents. beilstein-journals.org Similar solvent-free or solvent-minimized approaches could be developed for reactions involving this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 2,2,2-trifluoroacetate |

| Trifluoroacetic anhydride (TFAA) |

| 2,2'-bipyridyls |

| Benzodiazepines |

| Benzothiophenes |

| Phosphomolybdic acid |

| Trifluoroacetic acid (TFA) |

| Acyl benzothiophenes |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of benzhydryl 2,2,2-trifluoroacetate derivatives?

- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example, trifluoroacetate-protected intermediates often undergo deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) at 0–25°C for 1–4 hours, yielding 45–83% efficiency depending on solvent polarity . Solvent choice (e.g., DMSO, methanol, or dichloromethane) significantly impacts reaction rates and selectivity. Temperature gradients (e.g., ramping from 0°C to room temperature) can minimize side reactions like hydrolysis of labile functional groups .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer: High-resolution NMR (400–500 MHz) in deuterated solvents (e.g., DMSO-d6 or CD3OD) is essential. Key NMR signals include:

- ¹H NMR: Aromatic protons (δ 7.1–7.4 ppm, multiplet), trifluoroacetate methylene/methine groups (δ 4.3–5.2 ppm) .

- ¹⁹F NMR: Distinct CF3 signal at δ -75 to -72 ppm .

Mass spectrometry (ESI or HRMS) confirms molecular ions (e.g., [M+H]+ or [M-TFA]–), with deviations >2 ppm suggesting impurities .

Q. How does the trifluoroacetate group influence the compound’s stability during storage?

- Methodological Answer: The trifluoroacetate group is hydrolytically labile under basic conditions (pH >8). For long-term storage, maintain anhydrous conditions at -20°C in inert atmospheres (argon/nitrogen). Stability studies show <5% degradation over 6 months when stored in amber vials with molecular sieves .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents). For example, trifluoroacetate counterions can artificially suppress enzymatic activity at high concentrations. To mitigate this:

- Use ion-exchange chromatography to replace TFA with non-interfering ions (e.g., acetate).

- Validate activity across multiple assays (e.g., fluorescence polarization vs. radiometric assays) .

- Perform dose-response curves with Hill slope analysis to confirm target specificity .

Q. How can researchers design experiments to probe the mechanism of trifluoroacetate-mediated enzyme inhibition?

- Methodological Answer:

- Kinetic Studies: Measure (inhibition constant) under varying substrate concentrations using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., renin or proteases) to identify binding motifs and hydrogen-bonding interactions with catalytic residues .

Q. What approaches are effective in characterizing byproducts from trifluoroacetate hydrolysis?

- Methodological Answer: Hydrolysis in aqueous media generates trifluoroacetic acid (TFA) and benzhydrol derivatives. Monitor by:

- HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate and identify hydrolyzed products.

- pH Titration: Track TFA release via pH shifts (pKa ~0.3).

- ²⁹Si NMR (if silane groups are present): Detect silicon-containing byproducts at δ -10 to -20 ppm .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and ANSI Z87.1-rated safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management: Neutralize TFA residues with sodium bicarbonate (5% w/v) before disposal.

- Exposure Response: In case of skin contact, rinse with 1% acetic acid (to counter TFA’s corrosive effects) followed by soap and water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.